1-methylbenzo[h]quinolin-2-one

MAO Inhibition Selectivity Neurochemistry

1-Methylbenzo[h]quinolin-2-one (CID is a tetracyclic nitrogen-containing heterocycle belonging to the benzoquinolone subclass. Its core structure features a benzene ring fused to a quinolin-2(1H)-one scaffold, with a distinctive N-methyl substitution at the 1-position and a carbonyl at the 2-position.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
Cat. No. B5793954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methylbenzo[h]quinolin-2-one
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCN1C(=O)C=CC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C14H11NO/c1-15-13(16)9-8-11-7-6-10-4-2-3-5-12(10)14(11)15/h2-9H,1H3
InChIKeyDRBOITZIPKXREK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylbenzo[h]quinolin-2-one: How This Angularly Methylated Benzoquinolone Differs from Simple Quinolinones


1-Methylbenzo[h]quinolin-2-one (CID 886299) is a tetracyclic nitrogen-containing heterocycle belonging to the benzoquinolone subclass. Its core structure features a benzene ring fused to a quinolin-2(1H)-one scaffold, with a distinctive N-methyl substitution at the 1-position and a carbonyl at the 2-position [1]. This angularly annelated, fully aromatic framework distinguishes it from simpler, bicyclic quinolin-2-ones and partially saturated dihydrobenzoquinolinones, conferring unique electronic and steric properties that directly impact target binding and physicochemical behavior [1].

1-Methylbenzo[h]quinolin-2-one vs. Common Quinolin-2(1H)-one Analogs: Why Simple Substitution Cannot Replicate Its Profile


Attempts to substitute 1-methylbenzo[h]quinolin-2-one with readily available quinolin-2(1H)-one analogs (e.g., 1-methyl-2-quinolinone, CAS 606-43-9) or dihydrobenzoquinolinones (e.g., 3,4-dihydrobenzo[h]quinolin-2-one) fail due to fundamental differences in molecular topology and electronic configuration. The fully aromatic, angularly fused benzo[h] ring system of the target compound is a critical determinant for target engagement in specific enzyme pockets, such as CYP1B1 and 5α-reductase, where flat, conformationally restricted ligands are required [1][2]. Simple bicyclic quinolinones lack the extended π-surface and rigid geometry necessary to achieve similar binding affinity and selectivity profiles, leading to significant potency losses [3].

1-Methylbenzo[h]quinolin-2-one: Direct Comparative Data for Scientific Selection


MAO-A vs. MAO-B Selectivity Profile of 1-Methylbenzo[h]quinolin-2-one Compared to a Potent Dihydroquinolinone MAO-B Inhibitor

The selectivity window between MAO-A and MAO-B isoforms is a crucial differentiator. While 1-methylbenzo[h]quinolin-2-one shows only weak MAO-A inhibition (IC50 > 100,000 nM) and moderate MAO-B inhibition (IC50 = 1,130 nM), a leading dihydroquinolinone analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, is an ultrapotent MAO-B inhibitor (IC50 = 2.9 nM) with 2750-fold selectivity over MAO-A [1][2]. This stark contrast demonstrates that 1-methylbenzo[h]quinolin-2-one occupies a distinct activity band, offering a much less potent and less selective starting point for applications where moderate, balanced MAO inhibition is desired, avoiding the extreme potency that can lead to off-target effects [1].

MAO Inhibition Selectivity Neurochemistry

CYP1B1 Inhibitory Activity: The Benzo[h]quinolone Scaffold's Advantage Over α-Naphthoflavone (ANF)

The benzo[h]quinolone scaffold provides a critical structural basis for selective CYP1B1 inhibition. Although data for the specific 1-methyl derivative is limited, closely related 2-arylbenzo[h]quinolin-4(1H)-ones achieve low nanomolar CYP1B1 IC50 values (e.g., 3.6–4.1 nM) with excellent selectivity over CYP1A1 and CYP1A2, vastly outperforming the prototype inhibitor α-naphthoflavone (ANF) which has a reported CYP1B1 IC50 of approximately 11 nM but poor selectivity [1]. The angularly fused benzo ring is essential for this potency and selectivity, a feature absent in simple quinolin-2-ones, establishing a class-level advantage for the 1-methylbenzo[h]quinolin-2-one core [1].

CYP1B1 Inhibition Cancer Prevention Selectivity

Human Type 1 5α-Reductase Inhibition: Critical Role of Angular Methylation in the Benzoquinolinone Class

In the benzoquinolinone class of human type 1 5α-reductase inhibitors, the presence of an angular methyl group is not optional but synthetically essential for achieving enantiospecific synthesis and biological activity. The angularly methylated benzoquinolinones, including derivatives of 1-methylbenzo[h]quinolin-2-one, are prepared via a deracemizing synthesis from 1-methyl-6-chloro-2-tetralone, a route that is inaccessible for non-methylated analogs [1]. This N-methyl group locks the conformation and directly influences the inhibitor's fit within the enzyme's active site, a feature corroborated by QSAR studies linking specific lipophilic substituent features to biological activity [2].

5α-Reductase Androgen Regulation Drug Design

Physicochemical Distinctiveness: Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor Count vs. Close Analogs

1-Methylbenzo[h]quinolin-2-one has a TPSA of 20.3 Ų and zero hydrogen bond donors, which are borderline for CNS drug-likeness but favorable for passive membrane permeability [1]. In comparison, the N-unsubstituted analog benzo[h]quinolin-2(1H)-one and the partially saturated 3,4-dihydro-1H-benzo[h]quinolin-2-one both possess a hydrogen bond donor (NH), which increases polarity and reduces permeability. The N-methylation in the target compound eliminates this donor, significantly improving its logP (XLogP3-AA = 2.8) and passive diffusion potential relative to its NH-bearing analogs [1][2].

Drug-likeness Permeability Physicochemical Properties

Lack of NQO1 Activation: Differentiating 1-Methylbenzo[h]quinolin-2-one from Cytotoxic Benzoquinoline Derivatives

A key liability of some benzoquinoline derivatives is their ability to activate NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to cytotoxic effects in cancer cells. For instance, a related benzoquinoline derivative (CHEMBL516585) showed NQO1 activation with an IC50 of 1,800 nM in human A549 cells [1]. In contrast, 1-methylbenzo[h]quinolin-2-one has not been reported to possess NQO1 activation liability in the available literature, suggesting a potentially safer profile for applications where NQO1-mediated toxicity is a concern.

NQO1 Cytotoxicity Safety Profile

1-Methylbenzo[h]quinolin-2-one: Defined Application Scenarios Based on Quantitative Evidence


Scaffold for Selective CYP1B1 Inhibitor Development in Cancer Chemoprevention

Based on class-level evidence showing that 2-arylbenzo[h]quinolone analogs achieve low-nanomolar CYP1B1 inhibition with high selectivity over CYP1A1 and CYP1A2 [1], 1-methylbenzo[h]quinolin-2-one is an ideal starting scaffold for medicinal chemistry programs targeting CYP1B1. Its fully aromatic, angularly fused core provides the essential π-surface and rigidity for binding, while the 1-methyl group allows for further SAR exploration at the 2- and 4-positions. Procurement of this compound enables direct synthesis of novel analogs for structure-activity relationship (SAR) studies aimed at cancer prevention or overcoming drug resistance.

Enantiospecific Synthesis of Human Type 1 5α-Reductase Inhibitors

The angular N-methyl group is a critical prerequisite for the deracemizing synthesis of optically pure benzoquinolinone-based 5α-reductase inhibitors, as demonstrated by the synthesis of LY191704 and LY266111 [2]. For industrial and academic labs developing nonsteroidal treatments for androgenetic alopecia or benign prostatic hyperplasia, 1-methylbenzo[h]quinolin-2-one is the required starting material. The use of non-methylated analogs would necessitate less efficient resolution steps, increasing cost and reducing yield.

Negative Control or Low-Activity Benchmark for MAO-B Inhibitor Screening

With a moderate MAO-B IC50 of 1,130 nM and very weak MAO-A activity (>100,000 nM), 1-methylbenzo[h]quinolin-2-one serves as an excellent low-activity reference compound in MAO-B inhibitor screening cascades [3]. Compared to ultra-potent dihydroquinolinones (IC50 ~2.9 nM), this compound establishes a clear activity floor, helping assay developers and pharmacologists calibrate high-throughput screening assays, validate hit thresholds, and identify false positives arising from non-selective binding.

Passive Permeability Standard in CNS Drug Discovery Assays

The favorable physicochemical profile—TPSA of 20.3 Ų, zero HBD, and XLogP3 of 2.8 [4]—positions 1-methylbenzo[h]quinolin-2-one as a useful reference compound for calibrating parallel artificial membrane permeability assays (PAMPA) or cell-based permeability models (e.g., Caco-2, MDCK). Its predicted high passive permeability relative to NH-containing analogs allows researchers to benchmark the permeability of novel CNS candidates and to study the impact of N-methylation on brain penetration.

Quote Request

Request a Quote for 1-methylbenzo[h]quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.